molecular formula C29H36N6O2 B2916725 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione CAS No. 851937-70-7

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

Numéro de catalogue B2916725
Numéro CAS: 851937-70-7
Poids moléculaire: 500.647
Clé InChI: HJZYGEUTLUWORN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione, commonly known as BRL-15572, is a novel and potent antagonist of the dopamine D3 receptor. It was first synthesized and characterized in 2005 by researchers at the University of Nottingham, UK. Since then, BRL-15572 has been widely used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes.

Mécanisme D'action

BRL-15572 acts as a selective antagonist of the D3 receptor, which blocks the binding of dopamine to the receptor. This results in a decrease in the activity of the mesolimbic system, which is associated with reward and motivation. By blocking the D3 receptor, BRL-15572 has been shown to reduce drug-seeking behavior in preclinical models of addiction.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. In addition to its role as a D3 receptor antagonist, it has been shown to inhibit the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This results in an increase in extracellular dopamine levels, which may contribute to its anti-addictive effects. BRL-15572 has also been shown to have anti-inflammatory effects in preclinical models of neuroinflammation.

Avantages Et Limitations Des Expériences En Laboratoire

BRL-15572 has several advantages for laboratory experiments. It is a highly selective antagonist of the D3 receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. It is also readily available and has been extensively characterized in preclinical models. However, there are also some limitations to its use. BRL-15572 has limited solubility in aqueous solutions, which may affect its bioavailability in vivo. It also has a relatively short half-life, which may require frequent dosing in some experimental paradigms.

Orientations Futures

There are several future directions for the use of BRL-15572 in scientific research. One area of interest is the investigation of its potential therapeutic effects in neuropsychiatric disorders, such as addiction and schizophrenia. BRL-15572 may also be useful in the development of new drugs that target the D3 receptor. Additionally, further research is needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of neuroinflammatory disorders.

Méthodes De Synthèse

The synthesis of BRL-15572 involves several steps, starting from commercially available starting materials. The key intermediate is a piperazine derivative, which is then coupled with a purine scaffold to yield the final product. The synthesis has been optimized to achieve high yields and purity, making BRL-15572 readily available for research purposes.

Applications De Recherche Scientifique

BRL-15572 has been extensively used in scientific research to investigate the role of the D3 receptor in various physiological and pathological processes. The D3 receptor is predominantly expressed in the mesolimbic system of the brain, which is involved in reward and motivation. It has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and depression.

Propriétés

Numéro CAS

851937-70-7

Formule moléculaire

C29H36N6O2

Poids moléculaire

500.647

Nom IUPAC

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-butyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H36N6O2/c1-4-5-16-35-24(30-27-26(35)28(36)32(3)29(37)31(27)2)21-33-17-19-34(20-18-33)25(22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,25H,4-5,16-21H2,1-3H3

Clé InChI

HJZYGEUTLUWORN-UHFFFAOYSA-N

SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.